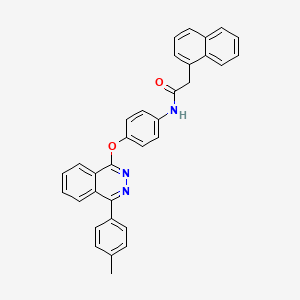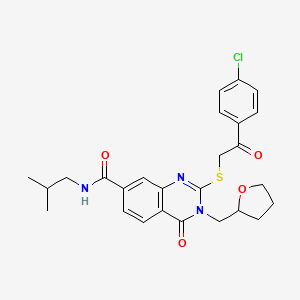methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide CAS No. 1356715-24-6](/img/structure/B2595913.png)
N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the metabolism of glutamine. Glutaminase is overexpressed in many types of cancer cells, and BPTES has been shown to selectively inhibit the growth of these cancer cells.
作用機序
Glutaminase is an enzyme that converts glutamine to glutamate, which is then used in various metabolic pathways. Glutamine is an important nutrient for cancer cells, as they require it for energy production and biosynthesis. N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide inhibits glutaminase by binding to a specific site on the enzyme, which prevents it from converting glutamine to glutamate. This leads to a decrease in the availability of glutamate, which in turn inhibits the growth of cancer cells.
Biochemical and Physiological Effects
N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the levels of glutamate and other metabolites in cancer cells, which leads to a decrease in cell proliferation and an increase in cell death. N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has also been shown to decrease the levels of glutamine in cancer cells, which leads to a decrease in energy production and biosynthesis. In addition, N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has been shown to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
実験室実験の利点と制限
N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied in cancer research, and its mechanism of action is well understood. N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has also been shown to selectively inhibit the growth of cancer cells, while having little effect on normal cells.
However, there are also limitations to using N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide in lab experiments. One limitation is that it may not be effective in all types of cancer cells, as some cancer cells may have alternative metabolic pathways that can compensate for the inhibition of glutaminase. Another limitation is that N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide may have off-target effects, as it can bind to other proteins besides glutaminase.
将来の方向性
There are several future directions for research on N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide. One direction is to investigate its potential as a therapeutic agent for cancer treatment. N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has shown promising results in animal models of cancer, and further studies are needed to determine its efficacy and safety in humans. Another direction is to investigate its potential as a tool for studying glutamine metabolism in cancer cells. N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide can be used to selectively inhibit glutaminase, which can help researchers better understand the role of glutamine in cancer cell metabolism. Finally, future research can focus on developing new inhibitors that are more potent and selective than N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide.
合成法
N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-benzyloxybenzaldehyde with malononitrile to form a cyanoacetate intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the reaction of the tetrazole intermediate with 2-bromoacetophenone to form N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide.
科学的研究の応用
N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has been extensively studied in cancer research. It has been shown to selectively inhibit the growth of cancer cells that overexpress glutaminase, while having little effect on normal cells. N-{[4-(benzyloxy)phenyl](cyano)methyl}-2-(1H-1,2,3,4-tetrazol-1-yl)acetamide has been tested in various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. It has also been tested in animal models of cancer, where it has shown promising results in inhibiting tumor growth.
特性
IUPAC Name |
N-[cyano-(4-phenylmethoxyphenyl)methyl]-2-(tetrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6O2/c19-10-17(21-18(25)11-24-13-20-22-23-24)15-6-8-16(9-7-15)26-12-14-4-2-1-3-5-14/h1-9,13,17H,11-12H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIIOHLKGMIDKSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C#N)NC(=O)CN3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methoxy-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2595830.png)


![N-[5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-yl]-5-methylfuran-2-carboxamide](/img/structure/B2595836.png)


![4-(azepan-1-ylsulfonyl)-N-(2-(diethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2595840.png)
![Ethyl 2-(methylsulfanyl)-4-(3-{[(2,4,5-trichlorophenyl)sulfonyl]amino}phenoxy)-5-pyrimidinecarboxylate](/img/structure/B2595842.png)

![4-[4-(Ethylsulfonyl)piperazin-1-yl]-2-methyl-6-morpholin-4-ylquinazoline](/img/structure/B2595845.png)

![N-[2-(3,4-dimethoxybenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2595847.png)

![2,5-difluoro-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2595851.png)